molecular formula C12H14ClN3O2S B8448253 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol

Cat. No.: B8448253
M. Wt: 299.78 g/mol
InChI Key: UQIQOZXDQCCEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol is a useful research compound. Its molecular formula is C12H14ClN3O2S and its molecular weight is 299.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

2-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-7-yl)ethanol

InChI

InChI=1S/C12H14ClN3O2S/c13-12-14-9-8(1-4-17)7-19-10(9)11(15-12)16-2-5-18-6-3-16/h7,17H,1-6H2

InChI Key

UQIQOZXDQCCEKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-chloro-7-vinylthieno[3,2-d]pyrimidin-4-yl)morpholine (170 mg, 0.6 mmol) was dissolved in tetrahydrofuran (10 mL, 100 mmol) and cooled to 0° C. under an atmosphere of nitrogen. 0.5 M 9-BBN in hexanes (3.4 mL, 2 mmol) was added and the reaction was allowed to warm up to room temperature and stir overnight. LCMS indicated mostly starting material so the reaction was cooled to 0° C. again and added 0.5 M 9-BBN in hexanes (8.0 mL, 4 mmol) and allowed to warm up to room temperature and stir overnight again. Added 20 M hydrogen peroxide (1.4 mL, 20 mmol) followed by 5 M sodium hydroxide in water (2.4 mL, 10 mmol). The reaction was diluted with water and extracted with ethyl acetate, dried over magnesium sulfate and concentrated in vacuo and was purified by silica gel chromatography (0 to 50% ethyl acetate/heptanes) on the CombiFlash® Rf system and concentrated in vacuo to give 2-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol (110 mg, 61% yield)
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
3.4 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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